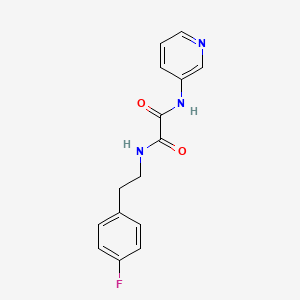

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a fluorinated phenethyl group at the N1 position and a pyridin-3-yl moiety at the N2 position. Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers (e.g., S336, a structurally related umami agonist ) to therapeutic agents (e.g., antiviral or enzyme inhibitors ). The fluorine atom on the phenethyl group and the pyridine ring’s substitution pattern (3-position) distinguish this compound from others in its class, influencing its physicochemical properties, metabolic stability, and target interactions.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c16-12-5-3-11(4-6-12)7-9-18-14(20)15(21)19-13-2-1-8-17-10-13/h1-6,8,10H,7,9H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVASQISUAVOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 4-fluorophenethylamine with pyridine-3-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Substituent Effects

The substituents on the N1 and N2 positions of oxalamides critically determine their biological and chemical profiles. Below is a comparison of key structural analogs:

- Fluorine vs. Chlorine/Methoxy Groups : The 4-fluorophenethyl group in the target compound provides moderate electron-withdrawing effects and enhanced metabolic stability compared to 4-methoxyphenethyl (electron-donating) in compound 39 or 4-chlorophenyl in compound 73 .

- This positional change may affect receptor binding in biological systems .

Biological Activity

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide core, characterized by the presence of a fluorinated phenethyl group and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 288.32 g/mol. The inclusion of the fluorine atom enhances the lipophilicity and bioavailability of the compound, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as receptors and enzymes. The mechanism involves:

- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.

- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Signal Transduction Modulation : By interacting with key signaling pathways, it may influence cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

- CNS Activity : The compound has been investigated for potential neuroprotective effects, possibly aiding in the treatment of neurological disorders.

- Anti-inflammatory Effects : Its structural characteristics may confer anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

- Neuroprotective Effects : In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating potential for treating neurodegenerative diseases.

- Inflammation Model : In vivo studies using animal models showed that administration of this compound reduced markers of inflammation significantly compared to control groups.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-methoxyphenethyl)-N2-(pyridin-3-YL)oxalamide | Methoxy instead of fluoro group | Potential CNS activity |

| N1-[3-fluorobenzyl]-N2-[pyridin-4-YL]oxalamide | Fluoro substitution on benzene | Antimicrobial properties |

| N1-[4-chlorobenzyl]-N2-[pyrimidin-5-YL]oxalamide | Chlorine instead of fluorine | Anti-inflammatory effects |

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of the fluorine atom in enhancing pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.